molecular formula C4H9NO2 B157991 Isopropyl carbamate CAS No. 1746-77-6

Isopropyl carbamate

Cat. No.: B157991
CAS No.: 1746-77-6
M. Wt: 103.12 g/mol
InChI Key: OVPLZYJGTGDFNB-UHFFFAOYSA-N
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Description

Isopropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are characterized by the presence of a carbamate group (–NHCOO–). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Isopropyl carbamate, like other carbamates, is a derivative of carbamic acid . Carbamates are known to interact with various targets, including enzymes and receptors . They can modulate inter- and intramolecular interactions with these targets . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Mode of Action

Carbamates in general are known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can affect the interaction of the compound with its targets.

Biochemical Pathways

Carbamates, including this compound, can affect various biochemical pathways. For instance, they can influence the equilibrium of carbamate anions with ammonium cations and carbonate or bicarbonate anions . This can have downstream effects on various biochemical processes.

Pharmacokinetics

Carbamates, such as this compound, are known for their chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.

Result of Action

Carbamates in general can have various effects depending on their specific targets and the nature of their interaction with these targets .

Action Environment

Environmental conditions can significantly influence the action, efficacy, and stability of carbamates . For instance, the herbicidal effectiveness of isopropyl N-phenyl carbamate, a related compound, has been found to be highly variable under different conditions .

Biochemical Analysis

Biochemical Properties

Carbamates, including isopropyl carbamate, play an important role in modern drug discovery and medicinal chemistry . They are known to interact with various enzymes, proteins, and other biomolecules, often modulating inter- and intramolecular interactions with the target enzymes or receptors .

Cellular Effects

The effects of this compound on cells have been studied in the context of green algae, where it was found to impact the mitotic apparatus and the phycoplast, a planar array of cytokinetic microtubules .

Molecular Mechanism

Carbamates can prevent the assembly of microtubules, increase the number of functional polar bodies, and affect the orientation of microtubules .

Temporal Effects in Laboratory Settings

The effects of carbamates, including this compound, can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, carbamate pesticides have been associated with altered expression of genes involved in immune response in various animal models .

Metabolic Pathways

Carbamates are known to undergo reactions to form carbamate products through a zwitterion intermediate . This involves the presence of transit peptides and the localization to nuclei is predicted using a collection of nuclear localization signals (NLSs) .

Transport and Distribution

The transport and distribution of carbamates within cells and tissues are influenced by various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl carbamate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Isopropyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Isopropanol and carbamic acid.

    Oxidation: Isopropyl carbonate and other oxidation products.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Comparison with Similar Compounds

Isopropyl carbamate can be compared with other carbamates such as:

Uniqueness: this compound is unique due to its specific applications in enzyme inhibition and protein modification, which are not as prominent in other carbamates .

Properties

IUPAC Name

propan-2-yl carbamate
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InChI

InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6)
Source PubChem
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InChI Key

OVPLZYJGTGDFNB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N
Source PubChem
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID9051795
Record name Isopropyl carbamate
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [HSDB]
Record name Isopropyl carbamate
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Boiling Point

183 °C
Record name ISOPROPYL CARBAMATE
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Solubility

Very soluble in water, alcohol, and ether.
Record name ISOPROPYL CARBAMATE
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Density

0.9951 AT 66 °C
Record name ISOPROPYL CARBAMATE
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Vapor Pressure

0.16 [mmHg]
Record name Isopropyl carbamate
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Color/Form

NEEDLES

CAS No.

1746-77-6
Record name Propan-2-yl carbamate
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Record name ISOPROPYL CARBAMATE
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Record name Carbamic acid, 1-methylethyl ester
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Record name Isopropyl carbamate
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Melting Point

93 °C
Record name ISOPROPYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of Isopropyl carbamate is C4H9NO2, and its molecular weight is 103.12 g/mol.

A: While the provided research papers don’t contain specific spectroscopic data, structural elucidation of this compound and its metabolites has been performed using NMR and MS analysis. []

A: this compound exhibits both bacteriostatic and bactericidal properties against several gram-negative and gram-positive bacteria. [] It demonstrates a wider range of antibacterial activity compared to urea, methyl carbamate, and ethyl carbamate. []

A: Increasing the carbon chain length in the alkyl group of carbamate derivatives generally enhances antibacterial activity. [, ] For example, propyl carbamate is more potent than this compound, and hexyl carbamate demonstrates even stronger activity. [, ] The configuration of the carbon chain appears less significant, as this compound and propyl carbamate show similar potency. []

A: Diethofencarb metabolism in rats involves deethylation, glutathione conjugation, cysteine conjugation followed by N-acetylation and cleavage, S-methylation and oxidation, carbamate linkage cleavage, acetylation, oxidation of various groups (isopropyl, acetyl, 4-ethoxy), and cyclization. [] These metabolic reactions lead to the formation of various metabolites, including mercapturic acid conjugates, phenoxyacetic acids, and oxazolinone derivatives. []

A: Yes, this compound is a key intermediate in the synthesis of carisoprodol, a skeletal muscle relaxant. [, ] A novel synthesis method utilizes 5-methyl-5-propyl-1,3-dioxane-2-one and this compound to produce the carisoprodol intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. []

A: While not directly mentioned in the provided research, derivatives of this compound, particularly those incorporating sugar moieties, have shown promise as gelators and hydrogelators. [, ] These sugar-based this compound derivatives can self-assemble into supramolecular structures, leading to the formation of gels with potential applications in drug delivery, metallogel formation, and enzyme-mimicking systems. [, ]

A: Research suggests that increasing the length of the alkyl chain replacing one of the -NH2 groups in urea generally enhances the antibacterial effect. [, ] This trend is observed in the series: urea < urethane < propyl carbamate < hexyl carbamate. [, ] Additionally, substituting the isopropyl group with other functional groups could impact its interaction with enzymes like bile-salt-dependent lipases, as seen with N-butyl-N-methyl-4-nitrophenyl carbamate. []

A: Yes, derivatized cyclofructan incorporating an this compound group (IP-CF6) has been successfully utilized as a chiral stationary phase in HPLC for the enantiomeric separation of a variety of compounds. [, , , , , , , , , ] This includes Betti base analogs, amino acids, immunosuppressive reagents, capsaicinoids, vitamin E, curcumins, and phytoalexin analogs. [, , , , , , , , , ]

A: Several factors can influence the enantioseparation on IP-CF6 columns. These include the mobile phase composition (type and concentration of alcohol, acidic modifier), temperature, and the structure of the analyte. [, , , , , , , , , ] For instance, the addition of trifluoroacetic acid (TFA) can impact resolution, while lowering the separation temperature may improve selectivity. [, , , , , , , , , ]

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